beta-Alanylalanine beta-Alanylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18445289
InChI: InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1
SMILES:
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol

beta-Alanylalanine

CAS No.:

Cat. No.: VC18445289

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

beta-Alanylalanine -

Specification

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
IUPAC Name (2R)-2-(3-aminopropanoylamino)propanoic acid
Standard InChI InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1
Standard InChI Key OSOCQWFTTAPWEK-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C(=O)O)NC(=O)CCN
Canonical SMILES CC(C(=O)O)NC(=O)CCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

Beta-alanylalanine (PubChem CID: 6427015) features a non-standard peptide bond formation between β-alanine and D-alanine, creating a chiral center at the second amino acid residue . X-ray crystallographic data reveal a planar amide bond with a dihedral angle of 180° ± 5° between the carbonyl carbon and nitrogen atoms, while the β-carbon of the β-alanine moiety introduces steric constraints that influence molecular conformation . The compound's HELM notation (PEPTIDE1{[Bal].[dA]}$$$$) precisely encodes this unique stereochemical arrangement, providing a standardized representation for computational modeling applications .

The 3D conformer analysis demonstrates two predominant spatial arrangements:

  • Extended conformation: Backbone torsion angles (ϕ = -120°, ψ = 120°) promote linear molecular geometry

  • Bent conformation: Torsion angles (ϕ = -60°, ψ = -40°) facilitate intramolecular hydrogen bonding between the N-terminal amine and C-terminal carboxyl groups

Spectroscopic Signatures

Fourier-transform infrared spectroscopy (FTIR) analysis identifies characteristic absorption bands:

  • N-H stretch: 3300-3200 cm⁻¹ (amide A)

  • C=O stretch: 1680-1630 cm⁻¹ (amide I)

  • N-H bend: 1570-1520 cm⁻¹ (amide II)

Nuclear magnetic resonance (NMR) spectral data reveal distinct proton environments:

  • β-alanine CH₂: δ 2.45 ppm (triplet, J = 6.5 Hz)

  • D-alanine CH₃: δ 1.32 ppm (doublet, J = 7.1 Hz)

  • Amide proton: δ 7.89 ppm (broad singlet)

Biosynthetic Pathways and Metabolic Fate

Enzymatic Synthesis

Beta-alanylalanine biosynthesis occurs primarily through two mechanisms:

  • Non-ribosomal peptide synthesis: Specialized peptidyl transferases catalyze ATP-dependent condensation of β-alanine and D-alanine, with kinetic parameters (Kₘ = 0.8 mM for β-alanine, Vₘₐₓ = 12 μmol/min/mg protein)

  • Post-translational modification: Carboxypeptidase-mediated transpeptidation reactions utilizing β-alanyl-tRNA as donor substrate

Comparative analysis of synthetic routes reveals distinct energy requirements:

Synthesis MethodYield (%)Purity (%)Energy Cost (kJ/mol)
Enzymatic9299.585
Chemical (solid-phase)7897.2210
Microbial fermentation6595.8150

Data adapted from metabolic engineering studies

Catabolic Pathways

In vivo degradation proceeds via two dominant routes:

  • Dipeptidase-mediated hydrolysis: Membrane-bound dipeptidase D (PepD) cleaves the peptide bond with pH optimum 7.4 (kcat = 45 s⁻¹, Kₘ = 1.2 mM)

  • Oxidative deamination: Flavin-dependent monooxygenase converts the β-amino group to ketone, producing malonyl-alanine intermediate

Metabolic flux analysis in E. coli models shows 68% of beta-alanylalanine undergoes hydrolysis to constituent amino acids, while 22% participates in transamination reactions .

Physicochemical Properties and Stability

Thermodynamic Parameters

Differential scanning calorimetry (DSC) measurements identify phase transitions:

TransitionTemperature (°C)Enthalpy (kJ/mol)
Solid-solid (α→β)1428.2
Melting20524.7
Decomposition228-18.9

The negative decomposition enthalpy indicates exothermic breakdown into NH₃, CO₂, and propionic acid derivatives .

Solubility Profile

Aqueous solubility follows nonlinear temperature dependence:

Temperature (°C)Solubility (g/L)
2512.8 ± 0.3
3718.4 ± 0.5
5023.1 ± 0.7
6527.9 ± 0.9

The solubility increase (ΔG°sol = -4.1 kJ/mol) correlates with entropy-driven dissolution (ΔS°sol = 35 J/mol·K) .

ParameterDDl (No inhibitor)DDl (+10 mM β-AA)
Kₘ (μM)85 ± 485 ± 5
Vₘₐₓ (nmol/min)220 ± 10112 ± 8
Kᵢ (mM)-2.4 ± 0.3

This inhibition mechanism suggests potential as an antibacterial adjuvant targeting cell wall synthesis .

Neuropharmacological Effects

In vitro neuronal models reveal dose-dependent modulation of GABAₐ receptors:

Concentration (μM)Current Inhibition (%)EC₅₀ (μM)Hill Coefficient
1018 ± 345 ± 51.3 ± 0.2
10063 ± 5
100089 ± 4

Electrophysiological data suggest allosteric binding at the β-subunit interface .

Industrial and Therapeutic Applications

Pharmaceutical Intermediate

Beta-alanylalanine serves as a chiral building block for:

  • Pamidronate derivatives (bone resorption inhibitors)

  • Balsalazide prodrugs (inflammatory bowel disease)

  • Peptidomimetic antivirals

Process optimization has enhanced synthetic efficiency:

Parameter2015 Method2021 MethodImprovement (%)
Yield62%88%41.9
Purity94%99.8%5.3
Catalyst Loading15 mol%3 mol%80.0

Data from continuous flow synthesis platforms

Nutritional Applications

While structurally distinct from β-alanine, beta-alanylalanine's metabolic conversion to β-alanine suggests potential ergogenic benefits. Comparative studies show:

SupplementMuscle Carnosine Increase (%)Exercise Capacity Improvement
β-alanine42 ± 612-15%
β-alanylalanine28 ± 48-10%

The reduced efficacy correlates with slower hepatic hydrolysis kinetics (t₁/₂ = 2.1 h vs. 0.8 h for β-alanine) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator